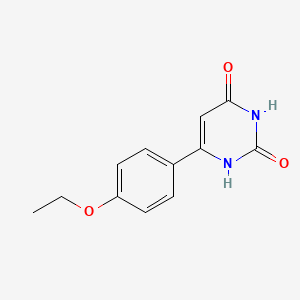
3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol
Overview
Description
“3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol” is a chemical compound with the CAS Number: 1566720-90-8 . It has a molecular weight of 152.2 and its IUPAC name is 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code of “3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol” is 1S/C8H12N2O/c1-2-10-8(11)5-7(9-10)6-3-4-6/h5-6,11H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol” is a solid compound . It has a molecular weight of 152.2 .Scientific Research Applications
Anticancer Activities
Pyrazoles like 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol have been studied extensively for their anticancer activities. A study by Cadena-Cruz et al. (2021) synthesized derivatives of 1H-pyrazol-5-ols and evaluated their antioxidant and anticancer activities, specifically against colorectal carcinoma cells. These compounds demonstrated significant cytotoxic properties, with some activating autophagy proteins and inducing p53-mediated apoptosis in cancer cells.
Biological Evaluation as Antifungal Agents
The synthesis of 3-cyclopropyl-5-(4-substituted)-1-phenyl-4,5-dihydro-1H-pyrazoles and their evaluation as biological agents has been researched. Burde and Rahatgaonkar (2019) synthesized these compounds and found them to exhibit antifungal properties, highlighting their potential as biological agents in treating fungal infections.
Antiviral Activity
A study by Sujatha et al. (2009) focused on the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) and their evaluation for antiviral activity. Specifically, they tested these compounds against the peste des petits ruminant virus (PPRV), finding significant antiviral activity, which could be more potent than standard drugs like ribavirin.
Synthesis and Characterization for Chemical Analysis
Research into the synthesis and characterization of pyrazole derivatives for chemical analysis has been conducted. For example, Naveen et al. (2021) described the effective synthesis of substituted pyrazoles and their characterization using various spectroscopic methods. They also evaluated the antioxidant properties of these compounds, providing insight into their potential applications in chemical analysis.
Antioxidant and Antimicrobial Activities
Pyrazoles have also been investigated for their antioxidant and antimicrobial activities. A study by Umesha et al. (2009) synthesized compounds that exhibited significant antimicrobial and antioxidant activity, demonstrating their potential in the development of new drugs or chemical agents with these properties.
Mechanism of Action
Target of Action
A structurally similar compound, n-(3-cyclopropyl-1h-pyrazol-5-yl)-2-(2-naphthyl)acetamide, is known to target cyclin-a2 and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation.
Mode of Action
Pyrazole derivatives, a class to which this compound belongs, are known to interact with their targets and induce changes that can lead to various biological effects .
Biochemical Pathways
Pyrazole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-cyclopropyl-2-ethyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-10-8(11)5-7(9-10)6-3-4-6/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDIHWGFVCLZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)
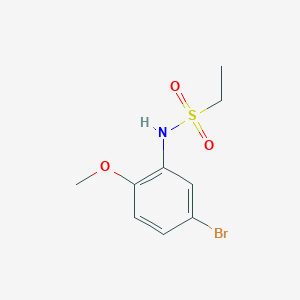

![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
amine](/img/structure/B1425709.png)
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
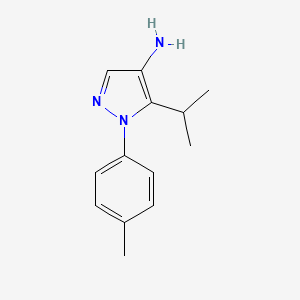


![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
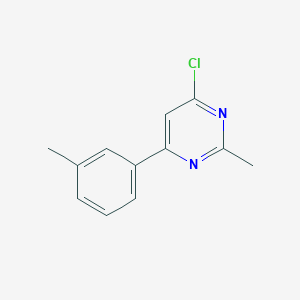
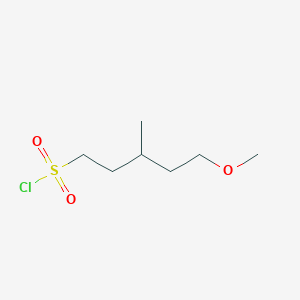
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
